Amylmetacresol

Catalog No.
S518845
CAS No.
1300-94-3
M.F
C12H18O
M. Wt
178.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amylmetacresol

CAS Number

1300-94-3

Product Name

Amylmetacresol

IUPAC Name

5-methyl-2-pentylphenol

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C12H18O/c1-3-4-5-6-11-8-7-10(2)9-12(11)13/h7-9,13H,3-6H2,1-2H3

InChI Key

CKGWFZQGEQJZIL-UHFFFAOYSA-N

SMILES

CCCCCC1=C(C=C(C=C1)C)O

Solubility

not soluble

Synonyms

Amylmetacresol

Canonical SMILES

CCCCCC1=C(C=C(C=C1)C)O

Description

The exact mass of the compound Amylmetacresol is 178.1358 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Cresols - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antimicrobial Agent

  • One of the primary applications of amylmetacresol in research is as a broad-spectrum antimicrobial agent. Studies have shown its effectiveness against bacteria, fungi, and viruses []. This makes it a valuable tool for researchers in various fields, including microbiology, cell culture, and virology.

For instance, amylmetacresol is often incorporated into cell culture media at low concentrations to prevent microbial contamination.

Preservative

  • Due to its antimicrobial properties, amylmetacresol is also used as a preservative in various biological samples and research materials. This helps to prevent the growth of microorganisms that could degrade or alter the sample over time.

Research on Analgesic Properties

  • Some research has investigated the potential analgesic (pain-relieving) properties of amylmetacresol. Studies suggest that it might contribute to the numbing effect of certain throat lozenges. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Amylmetacresol, also known as 5-methyl-2-pentylphenol, is a phenolic compound characterized by its antibacterial and antiviral properties. It is primarily used in throat lozenges to alleviate symptoms associated with sore throat and minor infections of the mouth and throat. This compound is derived from m-cresol, with a pentyl group attached at the sixth position, resulting in a molecular formula of C12H18OC_{12}H_{18}O and a molecular weight of approximately 178.27 g/mol .

The exact mechanism by which Amylmetacresol combats infections is not fully understood, but it likely involves a combination of effects []:

  • Antibacterial and antiviral activity: The structure of Amylmetacresol disrupts the cell membrane of bacteria and viruses, leading to their death [].
  • Local anesthetic effect: Amylmetacresol might block sodium channels in a similar way to local anesthetics, offering temporary pain relief in the throat [].

While generally safe for topical use in lozenges, ingesting large amounts of Amylmetacresol can be toxic []. It can cause irritation of the mouth and throat, nausea, vomiting, and diarrhea [].

Safety Precautions:

  • Follow recommended dosage instructions on lozenges containing Amylmetacresol.
  • Keep lozenges out of reach of children.
  • Seek medical attention in case of accidental ingestion.
Typical of phenolic compounds. It can participate in oxidation reactions, leading to the formation of carboxylic acids. The compound also exhibits a tendency to undergo glucuronidation, a process that enhances its solubility and facilitates its excretion via the kidneys . Its structural characteristics allow it to interact with other compounds, potentially forming complexes that enhance its therapeutic effects.

The biological activity of amylmetacresol is multifaceted. It acts as an antibacterial agent by disrupting bacterial cell membranes and inhibiting their growth. Additionally, it possesses antiviral properties, demonstrated by its effectiveness against enveloped viruses such as respiratory syncytial virus and influenza A . The mechanism of action is believed to involve denaturation of viral proteins and disruption of lipid membranes, although the exact pathways remain partially understood . Furthermore, amylmetacresol blocks voltage-gated sodium channels in a manner similar to local anesthetics, contributing to its analgesic effects .

Amylmetacresol can be synthesized through several methods, with one common approach being the alkylation of m-cresol using pentyl halides. The reaction typically involves:

  • Starting Material: m-cresol.
  • Reagents: Pentyl bromide or iodide in the presence of a base (such as potassium carbonate).
  • Conditions: Heating under reflux conditions to facilitate the nucleophilic substitution reaction.

This method yields amylmetacresol as a product while producing byproducts that may require purification .

The primary application of amylmetacresol is in pharmaceutical formulations, particularly in throat lozenges like Strepsils and Cēpacol. These lozenges are designed to relieve symptoms of sore throat and minor mouth infections by providing localized relief through both antibacterial and anesthetic effects . Additionally, it has been explored for use in formulations targeting respiratory infections due to its virucidal properties.

Amylmetacresol shares structural similarities with several other compounds that also possess antibacterial or antiviral properties. Below is a comparison highlighting its uniqueness:

CompoundStructureProperties
Amylmetacresol5-methyl-2-pentylphenolAntibacterial, antiviral
6-amyl-m-cresolm-cresol with an amyl groupSimilar antibacterial properties
6-pentyl-m-cresolm-cresol with a pentyl groupAntibacterial but less commonly used
Dichlorobenzyl alcoholAromatic compoundCommonly used antiseptic; enhances efficacy when combined with amylmetacresol

While all these compounds exhibit antimicrobial activity, amylmetacresol's unique structure allows it to function effectively as both an antiseptic and local anesthetic agent, making it particularly valuable in throat lozenge formulations .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

178.135765193 g/mol

Monoisotopic Mass

178.135765193 g/mol

Boiling Point

258

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

24
24.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

05W904P57F

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (15.22%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H361 (15.22%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H410 (13.04%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Sore throat, minor mouth and throat infections,,.

Pharmacology

The mixture of amylmetacresol throat lozenge medications markedly reduces the infectivity of certain infectious viruses in the throat and in cough droplets, thus reducing opportunities for person-to-person transmission [L2571]. In addition, it relieves symptoms of sore throat/irritation of the throat [A32773], [A32774]. Amylmetacresol is thought to inhibit the inflammatory and pain mediators that are involved in the inflammation of the mouth and throat mucous membranes, as well as the sore throat [L2573].

Mechanism of Action

The mechanism of virucidal action is not fully elucidated, however it is suggested that denaturation of external protein spikes, a pH-induced rearrangement of the tertiary structure of attachment proteins, or a selective effect on viral lipid membranes/protein–lipid interaction is responsible for this action. Amylmetacresol is an antibacterial and antiviral agent, and blocks voltage-gated Na channels in a local anesthetic-like manner.

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

1300-94-3

Absorption Distribution and Excretion

Rapidly absorbed and eliminated.

Wikipedia

Amylmetacresol

Dates

Modify: 2023-08-15
1: Foadi N, de Oliveira RC, Buchholz V, Stoetzer C, Wegner F, Pilawski I, Haeseler G, Leuwer M, Ahrens J. A combination of topical antiseptics for the treatment of sore throat blocks voltage-gated neuronal sodium channels. Naunyn Schmiedebergs Arch Pharmacol. 2014 Oct;387(10):991-1000. doi: 10.1007/s00210-014-1016-y. Epub 2014 Jul 12. PubMed PMID: 25012093.
2: McNally D, Shephard A, Field E. Randomised, double-blind, placebo-controlled study of a single dose of an amylmetacresol/2,4-dichlorobenzyl alcohol plus lidocaine lozenge or a hexylresorcinol lozenge for the treatment of acute sore throat due to upper respiratory tract infection. J Pharm Pharm Sci. 2012;15(2):281-94. PubMed PMID: 22579007.
3: Thompson A, Reader S, Field E, Shephard A. Open-label taste-testing study to evaluate the acceptability of both strawberry-flavored and orange-flavored amylmetacresol/2,4-dichlorobenzyl alcohol throat lozenges in healthy children. Drugs R D. 2013 Jun;13(2):101-7. doi: 10.1007/s40268-013-0012-x. PubMed PMID: 23588685; PubMed Central PMCID: PMC3689904.
4: Shephard A, Zybeshari S. Virucidal action of sore throat lozenges against respiratory viruses parainfluenza type 3 and cytomegalovirus. Antiviral Res. 2015 Nov;123:158-62. doi: 10.1016/j.antiviral.2015.09.012. Epub 2015 Sep 25. PubMed PMID: 26408353.
5: Thomas MJ. ACP Journal Club. Amylmetacresol and 2, 4-dichlorobenzyl alcohol lozenges were better than placebo lozenges for relief of acute sore throat. Ann Intern Med. 2010 Aug 17;153(4):JC2-6. doi: 10.7326/0003-4819-153-4-201008170-02006. PubMed PMID: 20713785.
6: Buchholz V, Leuwer M, Ahrens J, Foadi N, Krampfl K, Haeseler G. Topical antiseptics for the treatment of sore throat block voltage-gated neuronal sodium channels in a local anaesthetic-like manner. Naunyn Schmiedebergs Arch Pharmacol. 2009 Aug;380(2):161-8. doi: 10.1007/s00210-009-0416-x. Epub 2009 Apr 15. PubMed PMID: 19367399.
7: McNally D, Simpson M, Morris C, Shephard A, Goulder M. Rapid relief of acute sore throat with AMC/DCBA throat lozenges: randomised controlled trial. Int J Clin Pract. 2010 Jan;64(2):194-207. doi: 10.1111/j.1742-1241.2009.02230.x. Epub 2009 Oct 22. PubMed PMID: 19849767.
8: Wade AG, Morris C, Shephard A, Crawford GM, Goulder MA. A multicentre, randomised, double-blind, single-dose study assessing the efficacy of AMC/DCBA Warm lozenge or AMC/DCBA Cool lozenge in the relief of acute sore throat. BMC Fam Pract. 2011 Feb 18;12:6. doi: 10.1186/1471-2296-12-6. PubMed PMID: 21332976; PubMed Central PMCID: PMC3050701.
9: Tan TW, Chen BC, Tan HL, Chang CM. Effectiveness of amylmetacresol and 2,4-dichlorobenzyl alcohol throat lozenges in patients with acute sore throat due to upper respiratory tract infection: a systematic review protocol. JBI Database System Rev Implement Rep. 2017 Apr;15(4):862-872. doi: 10.11124/JBISRIR-2016-003034. Review. PubMed PMID: 28398972.
10: Oxford JS, Leuwer M. Acute sore throat revisited: clinical and experimental evidence for the efficacy of over-the-counter AMC/DCBA throat lozenges. Int J Clin Pract. 2011 May;65(5):524-30. doi: 10.1111/j.1742-1241.2011.02644.x. Review. PubMed PMID: 21489076.
11: Morokutti-Kurz M, Graf C, Prieschl-Grassauer E. Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat. Int J Gen Med. 2017 Feb 28;10:53-60. doi: 10.2147/IJGM.S120665. eCollection 2017. PubMed PMID: 28280379; PubMed Central PMCID: PMC5339006.
12: Weckmann G, Hauptmann-Voß A, Baumeister SE, Klötzer C, Chenot JF. Efficacy of AMC/DCBA lozenges for sore throat: A systematic review and meta-analysis. Int J Clin Pract. 2017 Oct;71(10). doi: 10.1111/ijcp.13002. Epub 2017 Sep 4. Review. PubMed PMID: 28869700.

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